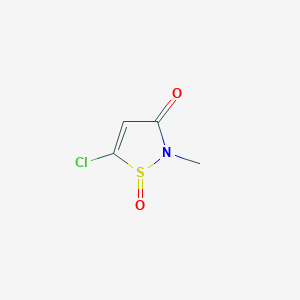

5-Chloro-2-methyl-3-isothiazolone 1-oxide

Beschreibung

5-Chloro-2-methyl-3-isothiazolone 1-oxide is an organic compound with the molecular formula C4H4ClNO2S. It is a member of the isothiazolinone family, which is known for its antimicrobial properties. This compound is used in various industrial and consumer products due to its effectiveness in controlling microbial growth .

Eigenschaften

CAS-Nummer |

57122-19-7 |

|---|---|

Molekularformel |

C4H4ClNO2S |

Molekulargewicht |

165.60 g/mol |

IUPAC-Name |

5-chloro-2-methyl-1-oxo-1,2-thiazol-3-one |

InChI |

InChI=1S/C4H4ClNO2S/c1-6-4(7)2-3(5)9(6)8/h2H,1H3 |

InChI-Schlüssel |

SSTMZHHZGFAKTQ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=O)C=C(S1=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Chlor-2-methyl-3-isothiazolon-1-oxid beinhaltet typischerweise die Cyclisierung von Amiden, die von Carbonsäurevorstufen abgeleitet sind. Eine gängige Methode beinhaltet die Verwendung von Trichloressigsäureanhydrid, um die Cyclisierung von Sulfoxid-Zwischenprodukten zu induzieren . Ein weiterer Ansatz beinhaltet die Reaktion von Dimethyldithiopropionat mit Methylamin, gefolgt von einer Chlorierung in einer Ethylacetatlösung .

Industrielle Produktionsverfahren

Die industrielle Produktion von 5-Chlor-2-methyl-3-isothiazolon-1-oxid beinhaltet häufig die großtechnische Synthese unter Verwendung leicht verfügbarer Carbonsäurevorstufen und Chlorierungsmittel. Das Verfahren ist auf hohe Ausbeute und Reinheit optimiert, wodurch die Wirksamkeit der Verbindung als Biozid gewährleistet wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Chlor-2-methyl-3-isothiazolon-1-oxid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können sie wieder in ihre Thiolform umwandeln.

Substitution: Halogensubstitutionsreaktionen können auftreten, die zur Bildung verschiedener Isothiazolinonderivate führen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid und andere Peroxide werden üblicherweise verwendet.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Chlorierungsmittel: Chlorgas und Trichloressigsäureanhydrid werden für Halogensubstitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Isothiazolinonderivate, Sulfoxide und Sulfone. Diese Produkte behalten die antimikrobiellen Eigenschaften der Ausgangverbindung bei .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Die antimikrobielle Aktivität von 5-Chlor-2-methyl-3-isothiazolon-1-oxid wird auf seine Fähigkeit zurückgeführt, essentielle Enzyme in mikrobiellen Zellen zu hemmen. Die Verbindung stört Stoffwechselwege, die Dehydrogenase-Enzyme betreffen, was zu einer schnellen Hemmung des Wachstums und des Stoffwechsels führt, gefolgt von irreversiblen Zellschäden und -tod. Die aktive Schwefelgruppe in der Verbindung oxidiert Thiol-haltige Reste, wodurch sowohl aerobe als auch anaerobe Bakterien effektiv abgetötet werden.

Wirkmechanismus

The antimicrobial activity of 5-Chloro-2-methyl-3-isothiazolone 1-oxide is attributed to its ability to inhibit essential enzymes in microbial cells. The compound disrupts metabolic pathways involving dehydrogenase enzymes, leading to rapid inhibition of growth and metabolism, followed by irreversible cell damage and death . The active sulfur moiety in the compound oxidizes thiol-containing residues, effectively killing both aerobic and anaerobic bacteria .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methylisothiazolinon: Ein weiteres Isothiazolinonderivat mit ähnlichen antimikrobiellen Eigenschaften.

Benzisothiazolinon: Bekannt für seinen Einsatz in industriellen Anwendungen als Biozid.

Octylisothiazolinon: Wird in Antifouling-Farben und -Beschichtungen verwendet.

Einzigartigkeit

5-Chlor-2-methyl-3-isothiazolon-1-oxid zeichnet sich durch seine hohe Wirksamkeit bei niedrigen Konzentrationen und seine breite antimikrobielle Aktivität aus. Es ist besonders wirksam gegen eine breite Palette von Bakterien, Pilzen und Algen, was es zu einem vielseitigen Biozid für verschiedene Anwendungen macht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.